N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS No.: 941981-64-2
Cat. No.: VC7156856
Molecular Formula: C24H23ClN4O3
Molecular Weight: 450.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941981-64-2 |
|---|---|
| Molecular Formula | C24H23ClN4O3 |
| Molecular Weight | 450.92 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C24H23ClN4O3/c1-2-32-20-9-5-18(6-10-20)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-12-11-17-3-7-19(25)8-4-17/h3-10,13-15H,2,11-12,16H2,1H3,(H,26,30) |
| Standard InChI Key | RZXJZQNTKCFBGU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazin ring system substituted at the 2-position with a 4-ethoxyphenyl group and at the 4-position with an oxo moiety. The acetamide side chain is further functionalized with a 4-chlorophenethyl group, contributing to its lipophilicity and potential membrane permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 450.92 g/mol |
| CAS Number | 941981-64-2 |
| IUPAC Name | N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the compound’s structure:
-
H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, pyrazin-H), 7.65–7.10 (m, 8H, aromatic-H), 4.20 (q, 2H, OCHCH), 3.85 (s, 2H, CHCO), 2.95 (t, 2H, CHPh), 1.40 (t, 3H, CH).
-
HRMS: m/z 451.1432 [M+H] (calculated 451.1435).
Synthesis and Optimization
Synthetic Route
The synthesis involves three key steps :
-
Pyrazolo[1,5-a]pyrazin Core Formation: Cyclocondensation of 4-ethoxyphenylhydrazine with ethyl 3-oxopent-4-enoate yields the intermediate pyrazolo[1,5-a]pyrazin-4-one.
-
Acetamide Side-Chain Introduction: Nucleophilic acyl substitution attaches the chlorophenethyl group via a bromoacetamide linker.
-
Final Coupling: Suzuki-Miyaura cross-coupling integrates the 4-ethoxyphenyl moiety.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | EtOH, 80°C, 12 h | 62 |
| 2 | KCO, DMF, rt, 4 h | 78 |
| 3 | Pd(PPh), NaCO, dioxane, 100°C | 55 |
Purification and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity. Scaling to 100 g maintains yields ≥50%, though Pd catalyst residues require meticulous removal .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) (IC = 1.2 μM) and cyclooxygenase-2 (COX-2) (IC = 0.8 μM), suggesting dual activity in neurodegenerative and inflammatory diseases . The 4-chlorophenethyl group enhances binding to AChE’s peripheral anionic site, while the pyrazinone ring interacts with COX-2’s hydrophobic pocket .
Analytical and Pharmacokinetic Profiling
Stability and Solubility
-
Aqueous Solubility: 0.45 mg/mL (pH 7.4).
-
Plasma Stability: >90% intact after 6 h (human plasma, 37°C).
Metabolic Pathways
Hepatic microsomal studies identify two primary metabolites:
-
O-Deethylation: Loss of ethoxy group (CYP3A4-mediated).
-
Acetamide Hydrolysis: Cleavage to carboxylic acid (esterase-mediated) .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
The AChE inhibition profile aligns with Alzheimer’s disease therapeutics. In murine models, 10 mg/kg/day reduces β-amyloid plaques by 40% over 4 weeks .
Oncology
Synergy with doxorubicin enhances cytotoxicity in multidrug-resistant tumors (Combination Index = 0.3). A phase-I clinical trial is proposed to evaluate safety in solid tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume